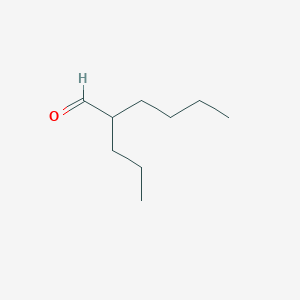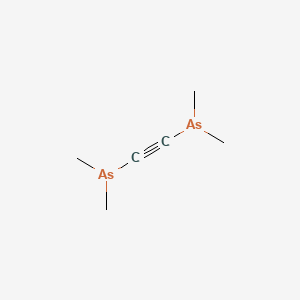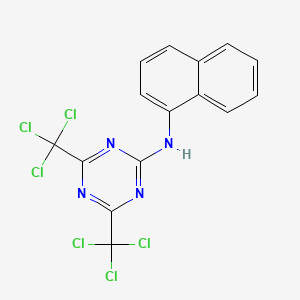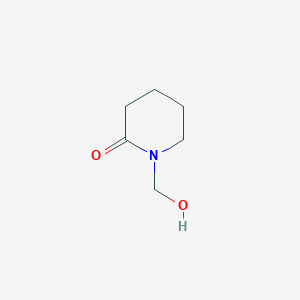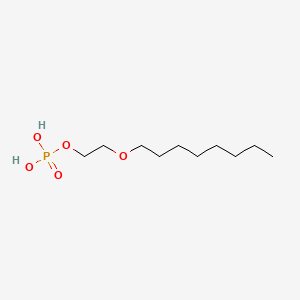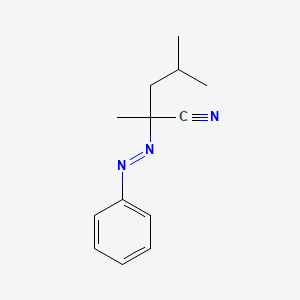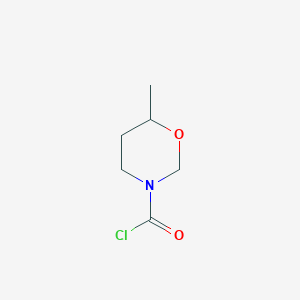
6-Methyl-1,3-oxazinane-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,3-oxazinane-3-carbonyl chloride is a chemical compound belonging to the class of oxazinanes, which are six-membered heterocyclic compounds containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-oxazinane-3-carbonyl chloride can be achieved through several methods. One common approach involves the reaction of 6-Methyl-1,3-oxazinane with thionyl chloride (SOCl₂) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane (DCM) to facilitate the reaction. The reaction proceeds as follows:
6-Methyl-1,3-oxazinane+SOCl2→6-Methyl-1,3-oxazinane-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,3-oxazinane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-Methyl-1,3-oxazinane-3-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to form 6-Methyl-1,3-oxazinane-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Acid or base catalysts depending on the reaction
Major Products
Substituted Oxazinanes: Formed by nucleophilic substitution
6-Methyl-1,3-oxazinane-3-carboxylic acid: Formed by hydrolysis
6-Methyl-1,3-oxazinane-3-methanol: Formed by reduction
Aplicaciones Científicas De Investigación
6-Methyl-1,3-oxazinane-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents, including potential antiviral and anticancer drugs.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1,3-oxazinane-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-1,3-oxazinane-2-carbonyl chloride
- 6-Methyl-1,3-oxazinane-4-carbonyl chloride
- 6-Methyl-1,3-oxazinane-5-carbonyl chloride
Uniqueness
6-Methyl-1,3-oxazinane-3-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This compound’s position of the carbonyl chloride group at the 3-position makes it distinct from other similar oxazinane derivatives, affecting its chemical behavior and applications.
Propiedades
Número CAS |
35627-13-5 |
|---|---|
Fórmula molecular |
C6H10ClNO2 |
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
6-methyl-1,3-oxazinane-3-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c1-5-2-3-8(4-10-5)6(7)9/h5H,2-4H2,1H3 |
Clave InChI |
WSPYHJATOKJDTP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CO1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
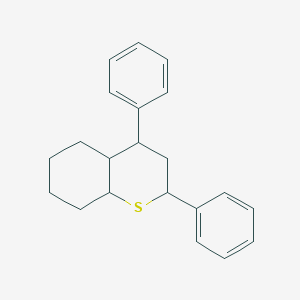
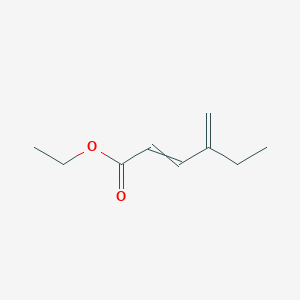
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
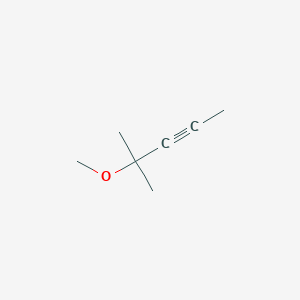
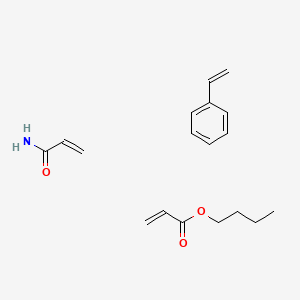
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
